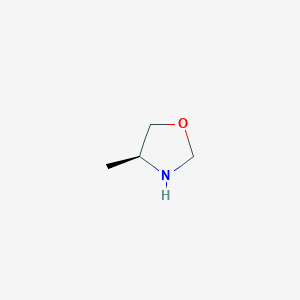
(4S)-4-methyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-methyl-1,3-oxazolidine: is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its unique structural and chemical properties, making it a valuable component in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common method involves the use of 1,2-amino alcohols as starting materials. These reactions can proceed via metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization.
Chiral Catalysts: The use of chiral magnesium phosphate catalysts can lead to high yields and excellent enantioselectivities. This method involves the enantioselective addition of alcohols to imines followed by intramolecular cyclization under mildly basic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale multicomponent reactions, optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Chemical Reactions Analysis
(4S)-4-methyl-1,3-oxazolidine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxazolidine-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxazolidine-2-ones: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Functionalized Oxazolidines: Resulting from substitution reactions with various nucleophiles.
Scientific Research Applications
(4S)-4-methyl-1,3-oxazolidine: has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug discovery.
Medicine: It is employed in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
(4S)-4-methyl-1,3-oxazolidine: is often compared with other similar compounds, such as oxazolidinones and oxazolines. While these compounds share structural similarities, this compound is unique in its stereochemistry and reactivity. The presence of the methyl group at the 4-position contributes to its distinct chemical behavior and applications.
Comparison with Similar Compounds
Oxazolidinones
Oxazolines
1,3-Oxazepines
1,3-Oxazinanes
Properties
CAS No. |
676139-49-4 |
|---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(4S)-4-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C4H9NO/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
OOTBVTALXQHTHX-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1COCN1 |
Canonical SMILES |
CC1COCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
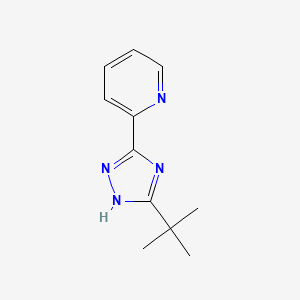
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)

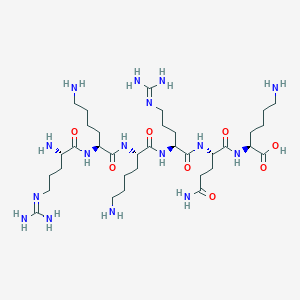
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
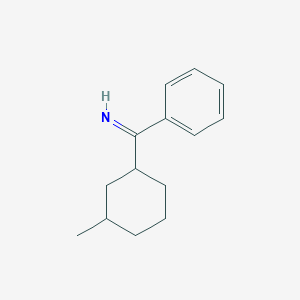
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
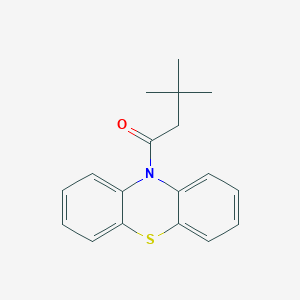
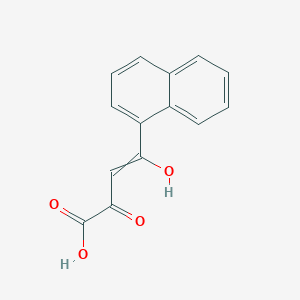
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
